REACTION_SMILES
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[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[O:13][C:14]([O:16][NH:15][C:17](=[O:18])[CH2:19][CH2:20][C:21]([NH2:22])=[O:23])=[O:24].[CH3:38][C:39](=[O:40])[CH3:41].[NH2:25][CH:26]([C:27](=[O:28])[OH:29])[c:30]1[cH:31][cH:32][c:33]([O:36][CH3:37])[cH:34][cH:35]1.[Na+:5].[O-:1][C:2]([OH:3])=[O:4].[OH2:42]>>[CH2:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[O:13][C:14](=[O:16])[NH:25][CH:26]([C:27](=[O:28])[OH:29])[c:30]1[cH:31][cH:32][c:33]([O:36][CH3:37])[cH:34][cH:35]1
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Name
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NC(=O)CCC(=O)NOC(=O)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)CCC(=O)NOC(=O)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(N)C(=O)O)cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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COc1ccc(C(NC(=O)OCc2ccccc2)C(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |